

Application Notes: Red 15 NHS Ester for Protein Labeling and Tracking

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Compound of Interest

Compound Name: **Red 15**

Cat. No.: **B1170414**

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Introduction

Red 15 is a bright, photostable fluorescent dye designed for the covalent labeling of proteins and other biomolecules. Provided as an amine-reactive N-hydroxysuccinimidyl (NHS) ester, **Red 15** readily forms a stable amide bond with primary amines (e.g., lysine residues and the N-terminus) on target proteins.^{[1][2]} This property makes it an exceptional tool for creating fluorescently-labeled probes for a variety of applications, including immunofluorescence, flow cytometry, and live-cell imaging. The dye's spectral properties in the red range of the spectrum minimize interference from cellular autofluorescence, leading to high signal-to-noise ratios.

Principle of Reaction

The **Red 15** NHS ester reacts with primary amines in a nucleophilic substitution reaction. This reaction is most efficient at an alkaline pH (8.0-9.0), where the amine groups are deprotonated and thus more nucleophilic.^[3] The NHS group is an excellent leaving group, facilitating the formation of a covalent amide bond between the dye and the protein. The resulting conjugate is highly stable, ensuring that the fluorescent signal remains associated with the target protein throughout the experiment.

Quantitative Data Summary

The optical properties and performance of **Red 15** make it a versatile and reliable fluorescent probe.

Table 1: Spectroscopic Properties of **Red 15**

Property	Value
Excitation Maximum (λ_{ex})	630 nm
Emission Maximum (λ_{em})	650 nm
Molar Extinction Coefficient	$\sim 100,000 \text{ cm}^{-1}\text{M}^{-1}$
Quantum Yield	> 0.6
Recommended Laser Line	633 nm or 640 nm

Table 2: Labeling Efficiency of **Red 15** NHS Ester with IgG

Molar Ratio (Dye:Protein)	Average Degree of Labeling (DOL) ¹
5:1	2.5 - 3.5
10:1	4.0 - 6.0
20:1	7.0 - 9.0

¹Degree of Labeling (DOL) is the average number of dye molecules conjugated per protein molecule. Labeling was performed with 1 mg/mL IgG in 0.1 M sodium bicarbonate buffer, pH 8.3.

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody with **Red 15** NHS Ester

This protocol describes the labeling of a standard IgG antibody. The amounts can be scaled for different quantities of protein.

Materials:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.

- **Red 15** NHS Ester.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.[5]
- Purification column (e.g., Sephadex G-25) for separating the labeled protein from free dye.[6]
- Storage Buffer (e.g., PBS with 0.02% sodium azide).

Procedure:

- Prepare the Protein Solution: Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 2.5 mg/mL.[2]
- Prepare the Dye Stock Solution: Allow the vial of **Red 15** NHS Ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.[2] This solution should be prepared fresh.[7]
- Labeling Reaction: While gently stirring, add the calculated volume of **Red 15** stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[4]
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1]
- Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.[4][6] The first colored fraction to elute will be the labeled antibody.
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm and 630 nm (A_{280} and A_{630}).
 - Calculate the protein concentration, correcting for the dye's absorbance at 280 nm (Correction Factor for **Red 15** is typically ~0.05).
 - Protein Conc. (M) = $[A_{280} - (A_{630} \times 0.05)] / \epsilon_{\text{protein}}$
 - Dye Conc. (M) = $A_{630} / \epsilon_{\text{dye}}$

- DOL = Dye Conc. / Protein Conc.
- Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[1]

Protocol 2: Direct Immunofluorescence Staining of Cultured Cells

This protocol is for staining fixed and permeabilized cells using a **Red 15**-labeled primary antibody.

Materials:

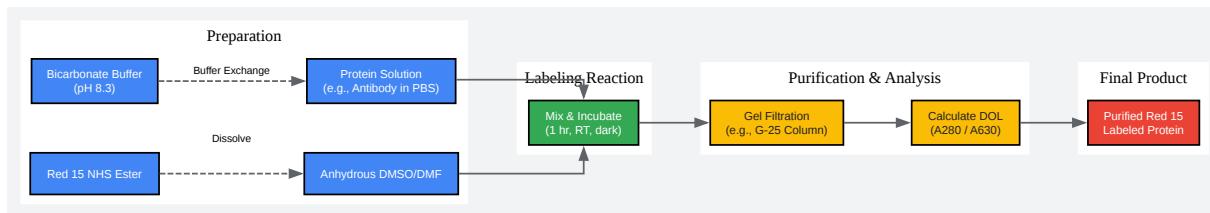
- Cells grown on coverslips or in imaging plates.
- Phosphate-Buffered Saline (PBS).
- Fixation Buffer: 4% paraformaldehyde in PBS.
- Permeabilization Buffer: 0.2% Triton X-100 in PBS.
- Blocking Buffer: 5% normal goat serum in PBS.
- **Red 15**-labeled primary antibody.
- Nuclear Counterstain (e.g., DAPI).
- Antifade Mounting Medium.

Procedure:

- Cell Culture and Preparation: Grow cells to an appropriate confluence (60-80%) on sterile coverslips.[8]
- Fixation: Gently wash the cells with PBS. Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.[9]
- Washing: Wash the cells three times with PBS for 5 minutes each.[8]

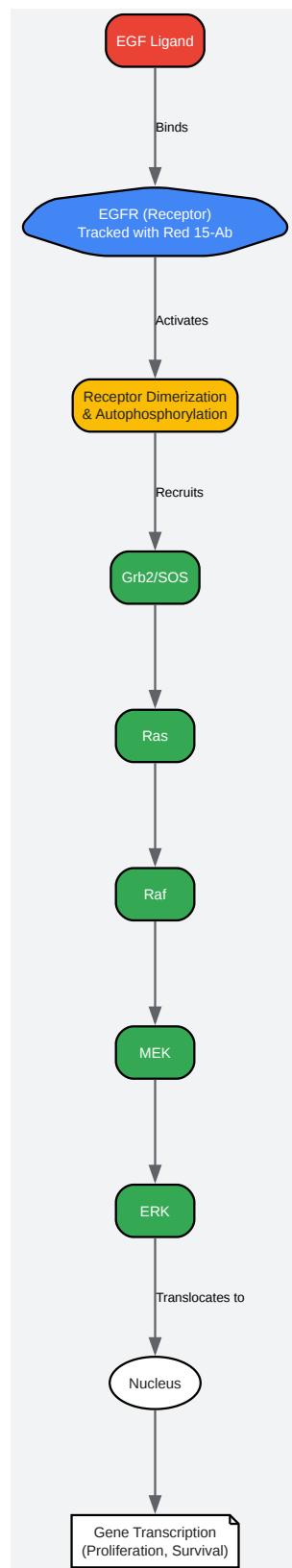
- Permeabilization: If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[8]
- Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[9]
- Primary Antibody Incubation: Dilute the **Red 15**-labeled primary antibody in Blocking Buffer to its optimal working concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[10]
- Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.
- Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for **Red 15** (e.g., Cy5 filter set).

Visualizations



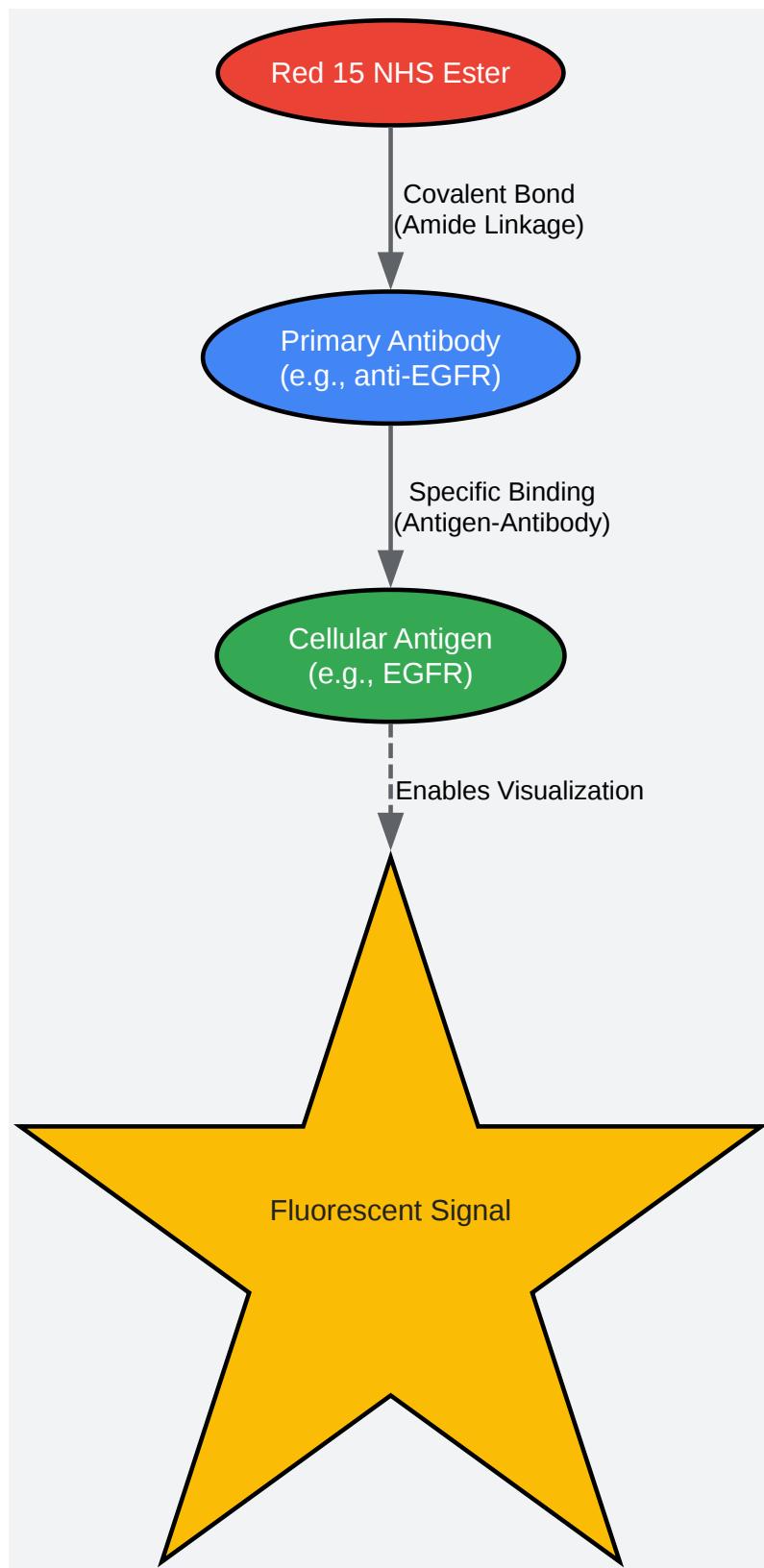
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Caption: Workflow for covalent labeling of proteins with **Red 15 NHS Ester**.



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Caption: Tracking EGFR localization in the MAPK signaling pathway using **Red 15**.



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Caption: Logical relationship between the **Red 15** dye, antibody, and target antigen.

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